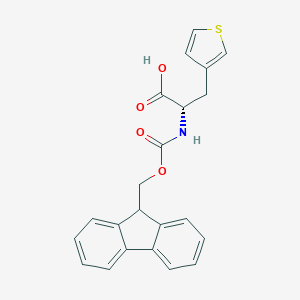

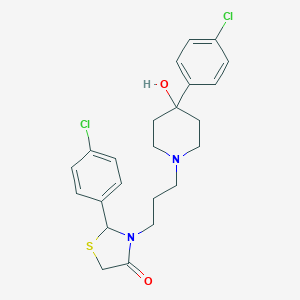

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-(fluorenyl-9-methoxycarbonyl) amino acids involves a series of steps that ensure the introduction of the fluorenyl group, which is crucial for the compound's activity and properties. Such compounds have been synthesized with a focus on their anti-inflammatory activity, demonstrating the importance of precise synthetic strategies to achieve desired functionalities and bioactivities (Weitzberg et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid has been elucidated using techniques like X-ray crystallography. Such studies provide insights into the conformational preferences and intermolecular interactions, crucial for understanding the compound's behavior in various environments (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving these compounds often focus on their ability to undergo transformations that modify their functional groups, which can affect their chemical properties significantly. For example, Schiff base formation using related thiophene derivatives demonstrates the chemical versatility and reactivity of the thiophenyl group, which is a common feature in similar compounds (Puthran et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how these compounds interact with their environment. Such properties are influenced by the molecular structure and can be studied through various analytical techniques, providing insights into the compound's behavior in different contexts (Venkatesan et al., 2016).

Chemical Properties Analysis

The chemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, such as reactivity towards various reagents, stability under different conditions, and its ability to participate in specific chemical reactions, are central to its application in synthesis and other areas. The compound's functionality, including the fluorenyl and thiophenyl groups, plays a significant role in its chemical behavior and interactions (Gregar & Gervay-Hague, 2004).

科学的研究の応用

Applications in Peptide Synthesis

Additionally, this compound has been instrumental in the field of peptide synthesis. The preparation of various N-Fmoc-protected β2-homoamino acids, key components in the solid-phase synthesis of β-peptides, has been facilitated by the use of this compound. The protective group, N-Fmoc, derived from the fluorenyl moiety, provides stability and selectivity during the synthesis process, ensuring high yields and diastereoselectivities. The prepared Fmoc-amino acids have been fully characterized, underscoring the compound's utility in precise and controlled peptide construction (Šebesta & Seebach, 2003).

Self-Assembly and Morphological Studies

The compound has also been reported to participate in self-assembly processes, forming structures with varied morphologies. Studies have shown that Fmoc variants of amino acids, which include the fluorenyl moiety, can form self-assembled structures with controlled morphological changes under different concentrations and temperatures. These findings are crucial for the design of novel materials and nanotechnology applications, where the manipulation of molecular architecture at the nanoscale is fundamental (Kshtriya et al., 2021). Similar studies have also emphasized the self-assembling properties of Fmoc modified amino acids, indicating their potential in the development of new materials with desired functionalities (Gour et al., 2021).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBZJMRHROCYGY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)

![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)